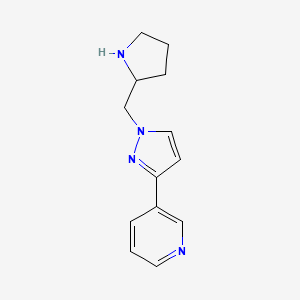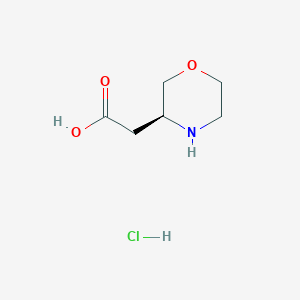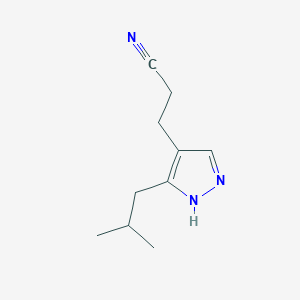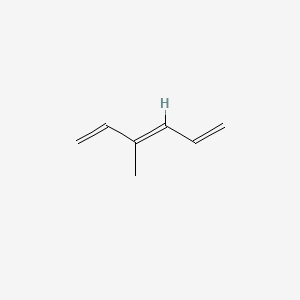![molecular formula C24H27NO4 B13425725 (2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)
(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol is a complex organic compound characterized by its unique structure, which includes an amino group, a propanol backbone, and multiple aromatic rings with methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the aromatic ether: This step involves the reaction of 4-methoxyphenol with benzyl chloride in the presence of a base such as sodium hydroxide to form bis(4-methoxyphenyl)methane.
Introduction of the amino group: The next step involves the reaction of the bis(4-methoxyphenyl)methane with an appropriate amine, such as ®-2-amino-1-propanol, under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where methoxy groups can be replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, alkylating agents, polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated aromatic compounds.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Amino-3-[bis(4-hydroxyphenyl)phenylmethoxy]-1-propanol: Similar structure but with hydroxy groups instead of methoxy groups.
(2R)-2-Amino-3-[bis(4-chlorophenyl)phenylmethoxy]-1-propanol: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its methoxy substituents may enhance its solubility and reactivity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C24H27NO4 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-ol |
InChI |
InChI=1S/C24H27NO4/c1-27-22-12-8-19(9-13-22)24(29-17-21(25)16-26,18-6-4-3-5-7-18)20-10-14-23(28-2)15-11-20/h3-15,21,26H,16-17,25H2,1-2H3/t21-/m1/s1 |
Clave InChI |
NSESDOQTZQNHLZ-OAQYLSRUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H](CO)N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)

![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)


